

Introduction: Navigating the Landscape of a Niche Synthetic Intermediate

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Compound of Interest

Compound Name: *1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene*

Cat. No.: *B8123260*

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In the realm of drug discovery and fine chemical synthesis, the precise understanding of a molecule's physical properties is paramount for its effective application. **1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene** is a substituted aromatic compound with structural motifs that suggest its potential as a versatile building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The strategic placement of a reactive bromine atom, a sterically influential methyl group, and a flexible cyclopropylmethoxy ether linkage presents a unique combination for creating novel chemical entities.

This guide provides a comprehensive analysis of the physical properties of **1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene**. As experimentally determined data for this specific compound is not extensively documented in publicly accessible literature, this paper adopts a predictive and comparative approach. By dissecting the molecule into its core components and examining the known properties of structurally similar analogues, we can build a scientifically grounded profile. This methodology not only offers valuable estimations for researchers but also explains the underlying chemical principles that govern these properties, reflecting a field-proven approach to handling novel chemical entities.

Molecular Structure and Core Physicochemical Descriptors

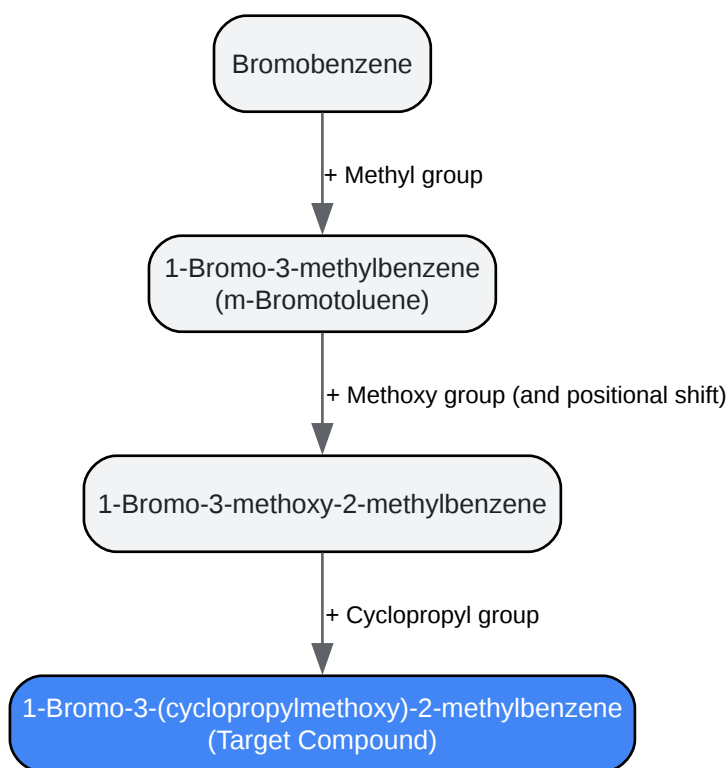
The foundational step in characterizing any compound is to define its basic molecular and physical descriptors.

Predicted Core Properties

Property	Predicted Value / Information	Basis of Prediction
Molecular Formula	C ₁₁ H ₁₃ BrO	Based on standard valencies of C, H, Br, and O.
Molecular Weight	241.12 g/mol	Calculated from the atomic weights of the constituent atoms.[1]
CAS Number	Not Assigned / Not Found	A comprehensive search of chemical databases did not yield a specific CAS registry number for this structure.
Physical State	Likely a liquid or low-melting solid at room temperature.	Based on analogues like 1-bromo-3-methoxybenzene (m-bromoanisole) which has a melting point of 2 °C and 1-bromo-3-methylbenzene which is a liquid.[2][3] The addition of the bulky cyclopropylmethoxy group may increase the melting point.

Structural Relationship to Key Analogues

To understand the properties of the target compound, it is essential to visualize its relationship with known, simpler molecules. The following diagram illustrates how the addition of each functional group contributes to the final structure.



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Sources

- 1. [1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene | C11H13BrO | CID 66846811 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog \[oreateai.com\]](#)
- 3. [1-bromo-3-methoxybenzene \[stenutz.eu\]](#)
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